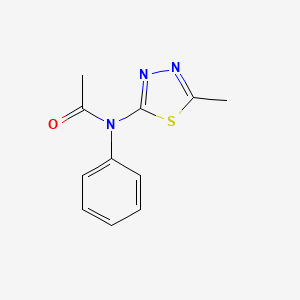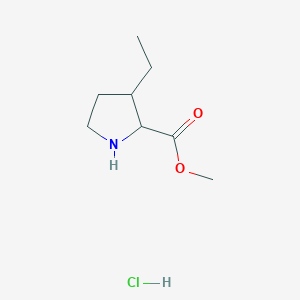![molecular formula C9H17NO B13902915 4-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B13902915.png)
4-Methoxy-2-azaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-azaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-azaspiro[4.4]nonane can be achieved through several methods. One efficient route involves the intramolecular cyclization of appropriate precursors. For instance, the reaction of 4-methoxyphenyl derivatives with nitriles under specific conditions can yield the desired spirocyclic structure . Another method involves the use of commercially available reagents, such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, to develop the spiro compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yield reactions and minimizing the need for extensive purification steps. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the spirocyclic structure.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines. Substitution reactions can introduce various functional groups into the spirocyclic framework.
Scientific Research Applications
4-Methoxy-2-azaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Industry: It is used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential treatment for neurological disorders by modulating certain neurotransmitter systems. The compound’s structure allows it to interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.4]nonane: A structurally similar compound with a nitrogen atom in the spiro ring system.
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with potential biological activities.
Uniqueness
4-Methoxy-2-azaspiro[4.4]nonane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-methoxy-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C9H17NO/c1-11-8-6-10-7-9(8)4-2-3-5-9/h8,10H,2-7H2,1H3 |
InChI Key |
QXUXGCHOIFYJJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCC12CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902835.png)
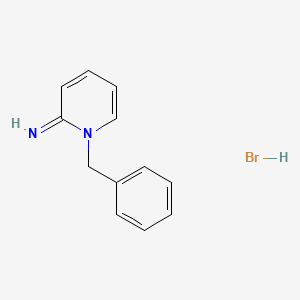
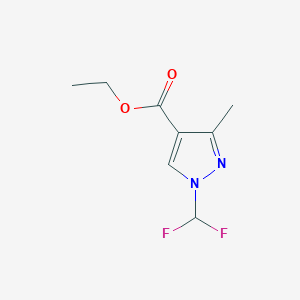
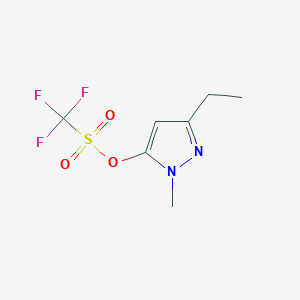
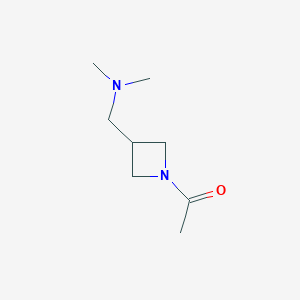
![Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13902852.png)
![3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride](/img/structure/B13902853.png)
![2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B13902858.png)
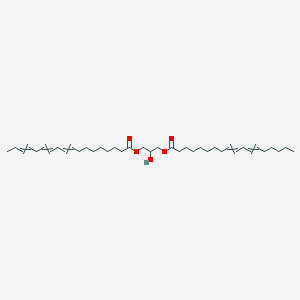
![rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13902878.png)
![(3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13902879.png)
